molecular formula C11H16O3 B1347092 3-(3,4-Dimethoxyphenyl)-1-propanol CAS No. 3929-47-3

3-(3,4-Dimethoxyphenyl)-1-propanol

Cat. No.: B1347092
CAS No.: 3929-47-3
M. Wt: 196.24 g/mol
InChI Key: ZISWRXJZUKDIOO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-propanol is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-dimethoxyphenyl)propanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 3,4-dimethoxybenzyl chloride reacts with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with propanal to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 3-(3,4-dimethoxyphenyl)propanal using a catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(3,4-dimethoxyphenyl)propanal or 3-(3,4-dimethoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 3-(3,4-dimethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 3-(3,4-Dimethoxyphenyl)propanal, 3-(3,4-Dimethoxyphenyl)propanoic acid.

    Reduction: 3-(3,4-Dimethoxyphenyl)propan-1-amine.

    Substitution: 3-(3,4-Dimethoxyphenyl)propyl chloride, 3-(3,4-Dimethoxyphenyl)propyl bromide.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-propanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenol
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenylacetonitrile

Comparison

3-(3,4-Dimethoxyphenyl)-1-propanol is unique due to its specific structural features, such as the presence of a propanol chain attached to the 3,4-dimethoxyphenyl group. This distinguishes it from similar compounds like 3,4-dimethoxyphenol, which lacks the propanol chain, and 3,4-dimethoxyphenethylamine, which has an amine group instead of a hydroxyl group. These structural differences contribute to variations in their chemical reactivity and biological activities.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-propanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound is characterized by its phenolic structure, which influences its interaction with biological molecules. It is derived from natural sources such as Acorus gramineus and Croton lechleri .

Research indicates that this compound interacts with various enzymes involved in metabolic processes. Notably, it exhibits inhibitory effects on enzymes related to aromatic amino acid metabolism, which can influence neurotransmitter synthesis and other critical biochemical pathways .

Biological Activities

The compound has been studied for several biological activities:

  • Antioxidant Activity : The presence of methoxy groups in its structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Anticancer Effects : Preliminary findings indicate that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) in vitro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative damage
Anti-inflammatoryModulates inflammatory responses; potential therapeutic applications
AnticancerCytotoxic effects on MCF-7 breast cancer cells
Enzyme InhibitionInhibits enzymes related to aromatic amino acids

Detailed Findings

  • Antioxidant Activity : A study highlighted that the compound effectively reduced oxidative stress markers in cellular models. This suggests a protective role against cellular damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Another investigation revealed that this compound significantly decreased pro-inflammatory cytokines in vitro. This positions it as a candidate for further research into anti-inflammatory therapies .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various synthesized compounds, this compound demonstrated notable cytotoxicity against MCF-7 cells with minimal toxicity towards normal cells. This selectivity is crucial for developing safer anticancer agents .

Q & A

Basic Question: What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-propanol, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via two primary methods:

  • Method A (Reduction): Reduction of 3-(3,4-dimethoxyphenyl)propanal using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the alcohol with near-quantitative efficiency .
  • Method B (Diborane/Oxidation): Hydroboration of 3,4-dimethoxyallylbenzene with diborane followed by oxidation produces this compound in 84% yield. However, this method generates ~8.5% of the isomeric 2-propanol byproduct, requiring chromatographic purification .

Key Factors Affecting Yield:

  • Temperature Control: Exothermic reactions (e.g., bromine addition in Method A) require cooling to 0°C to minimize side reactions .
  • Solvent Choice: Acetonitrile improves solubility in Method A, while THF stabilizes intermediates in Method B .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions in NMR or mass spectra often arise from:

  • Isomeric Byproducts: The 2-propanol isomer (from Method B) shows distinct ¹H-NMR shifts (e.g., δ 1.6–1.8 ppm for the secondary alcohol proton) compared to the 1-propanol target (δ 3.6–3.8 ppm for the primary alcohol) .
  • Confirmation Strategies:
    • X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., distinguishing threo vs. erythro diastereomers in derivatives) .
    • 2D NMR (COSY, HSQC): Correlates proton and carbon signals to assign positions in complex mixtures .

Example: In oxidation studies, ¹H-NMR of 3-(3,4-dimethoxyphenyl)-propanal (derived from the alcohol) shows a triplet at δ 9.7 ppm (aldehyde proton), absent in the alcohol precursor .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 196 for C₁₁H₁₆O₃) . Chemical ionization (DCI/NH₃) enhances detection of fragile intermediates (e.g., m/z 276 [M+NH₄]⁺ for brominated derivatives) .
  • ¹H/¹³C-NMR: Key signals include:
    • δ 3.8–3.9 ppm (methoxy groups),
    • δ 1.6–1.8 ppm (propanol chain CH₂),
    • δ 6.7–7.1 ppm (aromatic protons) .
  • IR Spectroscopy: O–H stretch (~3350 cm⁻¹) and C–O (1250 cm⁻¹) confirm alcohol functionality .

Advanced Question: What strategies mitigate byproduct formation during synthesis or derivatization?

Answer:
Common Byproducts and Solutions:

  • Isomeric Alcohols (2-propanol): Optimize hydroboration-oxidation stoichiometry to favor anti-Markovnikov addition .
  • Over-Oxidation to Aldehydes: Use mild oxidizing agents (e.g., MnO₂) instead of DDQ, which can generate acylals or esters in acidic conditions .
  • Bromination Side Reactions: Replace PBr₃ with controlled HBr gas to avoid phosphine oxide byproducts .

Example: In the synthesis of 1-bromo-3-(3,4-dimethoxyphenyl)propane, excess bromine leads to di-brominated products. Stoichiometric PPh₃/Br₂ (1:1 molar ratio) minimizes this issue .

Basic Question: What are common intermediates derived from this compound in organic synthesis?

Answer:

  • Bromopropane Derivatives: Reaction with PBr₃ or HBr yields 1-bromo-3-(3,4-dimethoxyphenyl)propane, a precursor for Wittig reactions .
  • Mesylates/Tosylates: Methanesulfonyl chloride converts the alcohol to a mesylate (96% yield), enabling nucleophilic substitutions .
  • Aldehydes: Controlled oxidation with DDQ or ozonolysis produces 3-(3,4-dimethoxyphenyl)propanal for subsequent condensations .

Advanced Question: How does the choice of oxidizing agent impact product distribution in downstream reactions?

Answer:

  • DDQ in Methanol: Oxidizes propenyl derivatives to methyl esters (e.g., methyl (E)-3-(3,4-dimethoxyphenyl)propenoate, 55% yield) .
  • Ozonolysis: Cleaves alkenes to aldehydes (e.g., 3-(3,4-dimethoxyphenyl)propanal), which are reduced to alcohols or aminated .
  • CrO₃/H₂SO₄: Over-oxidizes primary alcohols to carboxylic acids, necessitating milder agents like MnO₂ for selective aldehyde formation .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISWRXJZUKDIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192532
Record name 3,4-Dimethoxybenzenepropanol
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3929-47-3
Record name 3-(3′,4′-Dimethoxyphenyl)-1-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzenepropanol
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Record name 3,4-Dimethoxybenzenepropanol
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Record name 3-(3,4-dimethoxyphenyl)propanol
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Record name 3,4-DIMETHOXYBENZENEPROPANOL
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Synthesis routes and methods I

Procedure details

A solution of 6.0 g (28.5 mmol) 3-(3,4-dimethoxyphenyl)-propionic acid in 120 ml anhydrous THF is cooled to 0° C. and treated within 15 minutes with 42.75 ml borane THF complex (1 M solution). Stirring is continued overnight at rt. The resulting clear solution is cooled with an ice/water bath and hydrolyzed by the addition of 100 ml saturated ammonium chloride solution. Extractive work-up with diethyl ether furnishes a colourless oil, which is purified by chromatography (hexane/ethyl acetate) to yield a colourless oil.
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Synthesis routes and methods II

Procedure details

To a 5 1, 3-neck flask, fitted with a condenser, mechanical stirrer and septum inlet, was added by needle/N2 pressure a solution of lithium aluminum hydride in THF (1M, 912 cc). Methyl 3-(3,4-dimethoxyphenyl)propionate (213 g, 0.95 mole) was dissolved in dry THF (total volume 900 cc and the resulting solution was added dropwise over a period of 5 hours using needle/N2 pressure to the stirred LAH solution at a rate to maintain gentle reflux under a continuous N2 atmosphere. The reaction mixture was stirred overnight at room temperature, cooled in an ice/acetone bath and treated dropwise over about 2 hours with saturated NH4Cl solution (104 cc), the nitrogen pressure being continued to this point. After stirring for several hours, the mixture was filtered and the salts were washed with dry THF. The filtrate was evaporated in vacuo to a light yellow oil; yield: 160 g. The salts from the above filtration were air-dried for several days, combined with CH2Cl2 (700 cc), stirred overnight and filtered. The filtrate was evaporated in vacuo to give an additional 26 g of product. The overall yield of a light yellow oil was: 186 g (100%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,4-Dimethoxyphenyl)-1-propanol
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3-(3,4-Dimethoxyphenyl)-1-propanol
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3-(3,4-Dimethoxyphenyl)-1-propanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.